molecular formula C23H17F2N B14226367 4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole CAS No. 820213-29-4

4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14226367
CAS No.: 820213-29-4
M. Wt: 345.4 g/mol
InChI Key: PEHACDDPLCAJID-UHFFFAOYSA-N
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Description

4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with bis(4-fluorophenyl)methylidene and phenyl groups, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, and glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

820213-29-4

Molecular Formula

C23H17F2N

Molecular Weight

345.4 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]-5-phenyl-2,3-dihydropyrrole

InChI

InChI=1S/C23H17F2N/c24-19-10-6-16(7-11-19)22(17-8-12-20(25)13-9-17)21-14-15-26-23(21)18-4-2-1-3-5-18/h1-13H,14-15H2

InChI Key

PEHACDDPLCAJID-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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